molecular formula C10H12N2O B115202 (4-methoxy-1H-indol-3-yl)methanamine CAS No. 153310-48-6

(4-methoxy-1H-indol-3-yl)methanamine

Cat. No.: B115202
CAS No.: 153310-48-6
M. Wt: 176.21 g/mol
InChI Key: YKDYCKHEKOEVJM-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Natural Products Research

The indole scaffold is a fundamental structural motif found in a multitude of natural products, alkaloids, and pharmaceuticals. Its prevalence stems from its ability to interact with a wide range of biological targets, acting as a versatile pharmacophore in drug discovery. The indole nucleus can participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, which are crucial for molecular recognition and binding to proteins and enzymes.

This structural versatility has led to the development of numerous indole-containing drugs with diverse therapeutic applications. Researchers have successfully incorporated the indole moiety into agents targeting a wide array of conditions, including cancer, microbial infections, inflammation, and neurological disorders. The ability to modify the indole ring at various positions allows for the fine-tuning of a compound's pharmacological profile, making it a highly attractive starting point for the design of new chemical entities (NCEs).

Overview of Functionalized Indole Derivatives in Contemporary Academic Research

Modern organic and medicinal chemistry research places a strong emphasis on the selective functionalization of the indole core. The development of novel synthetic strategies to introduce various substituents onto the indole ring is a pivotal area of investigation. These efforts aim to create libraries of structurally diverse indole derivatives that can be screened for biological activity.

Key areas of focus include C-H functionalization, cross-coupling reactions, and multi-component reactions, which enable the precise installation of functional groups at specific positions of the indole scaffold. The introduction of substituents, such as the methoxy (B1213986) group seen in the target compound, can significantly alter the electronic properties, reactivity, and biological activity of the parent indole. This strategic functionalization is essential for exploring the structure-activity relationships (SAR) of indole-based compounds and optimizing their therapeutic potential.

Research Rationale and Scope for (4-methoxy-1H-indol-3-yl)methanamine

The specific research interest in this compound is rooted in several key areas. Primarily, it has been identified as a naturally occurring metabolite in the model plant organism Arabidopsis thaliana. nih.gov The study of naturally occurring indole derivatives in plants is crucial for understanding biochemical pathways, plant defense mechanisms, and for the discovery of new bioactive compounds.

Furthermore, the structural components of this compound—the 4-methoxyindole (B31235) core and the 3-aminomethyl side chain—are of significant interest in medicinal chemistry. The 4-methoxyindole scaffold serves as a valuable building block in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders. chemimpex.com The methoxy group at the 4-position influences the molecule's electronic properties and can enhance its reactivity and solubility, making it a desirable feature in drug design. chemimpex.com Research on the closely related compound, 4-methoxyindole-3-carbinol, has shown that it can inhibit the proliferation of human colon cancer cells, suggesting that simple 4-methoxyindole derivatives may possess valuable bioactivity. researchgate.netnih.gov

Therefore, the research scope for this compound includes its isolation and characterization from natural sources, its potential role in plant biochemistry, and its use as a synthetic precursor for more elaborate molecules. Its simple, functionalized structure also makes it a candidate for primary screening in various biological assays to explore its potential as a novel therapeutic agent.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, based on computed data.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂OPubChem nih.gov
Molecular Weight 176.21 g/mol PubChem nih.gov
IUPAC Name This compoundPubChem nih.gov
CAS Number 153310-48-6PubChem nih.gov
Canonical SMILES COC1=CC=CC2=C1C(=CN2)CNPubChem nih.gov
InChI Key YKDYCKHEKOEVJM-UHFFFAOYSA-NPubChem nih.gov
Monoisotopic Mass 176.094963011 DaPubChem nih.gov
XLogP3-AA 0.9PubChem nih.gov
Hydrogen Bond Donor Count 2PubChem nih.gov
Hydrogen Bond Acceptor Count 3PubChem nih.gov
Rotatable Bond Count 2PubChem nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxy-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-13-9-4-2-3-8-10(9)7(5-11)6-12-8/h2-4,6,12H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDYCKHEKOEVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448744
Record name (4-methoxy-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153310-48-6
Record name (4-methoxy-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Investigation of Biological Activities and Pharmacological Potential of 4 Methoxy 1h Indol 3 Yl Methanamine and Analogs

Anticancer Research in Indole (B1671886) Derivatives

Indole derivatives have emerged as a promising class of compounds in the development of novel anticancer agents. nih.goveurekaselect.com Their multifaceted mechanisms of action, including the inhibition of cancer cell growth, induction of programmed cell death, and modulation of key signaling pathways, make them attractive candidates for cancer therapy. nih.govresearchgate.net Several indole-based drugs, such as panobinostat, alectinib, and sunitinib, have already received FDA approval for clinical use, underscoring the therapeutic potential of this chemical scaffold. nih.gov

Cellular Proliferation Inhibition Studies

A primary focus of anticancer research on indole derivatives is their ability to inhibit the uncontrolled proliferation of cancer cells. nih.gov Studies have demonstrated that various indole analogs can effectively suppress the growth of a wide range of cancer cell lines. For instance, a series of novel N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles exhibited potent antiproliferative efficacy in several cancer models, with some derivatives showing lower IC50 values than the clinically used multikinase inhibitors gefitinib (B1684475) and sorafenib. nih.gov

The inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of selected indole derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Chalcone-indole derivative 12Various cancer cell lines0.22 - 1.80 nih.gov
Quinoline-indole derivative 13Various cancer cell lines0.002 - 0.011 nih.gov
Benzimidazole-indole derivative 8Various cancer cell lines0.05 nih.gov
Indole-vinyl sulfone derivative 9Various cancer cell linesPotent activity nih.gov
Indole derivative 10Five cancer cell lines2 - 11 nih.gov
Indole derivative 11Five cancer cell lines2 - 11 nih.gov
Fused indole derivative 39EGFRMore effective than lapatinib nih.gov
Fused indole derivative 40EGFRMore effective than lapatinib nih.gov
Fused indole derivative 41EGFRMore effective than lapatinib nih.gov
3,10-dibromofascaplysin 43Myeloid leukemia cells0.2338 - 0.3296 mdpi.com
Indolyl analog 241 (R=OMe, R1=CF3)Leukemia cancer cell lines0.20 - 0.30 mdpi.com

Apoptosis Induction and Cell Cycle Modulation

In addition to inhibiting proliferation, many indole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. nih.gov Indole compounds can trigger apoptosis through various mechanisms, including the modulation of the Bcl-2 family of proteins, which are key regulators of this process. mdpi.comingentaconnect.com For example, the indole-based compound U2 has been shown to be a potent Bcl-2 inhibitor, leading to the induction of apoptosis in cancer cells. mdpi.comresearchgate.net

Furthermore, indole derivatives can modulate the cell cycle, the series of events that take place in a cell leading to its division and duplication. nih.gov By arresting the cell cycle at specific phases, these compounds can prevent cancer cells from dividing and growing. For instance, the chalcone-indole derivative 12 has been found to cause cell cycle arrest in the G2/M phase. nih.gov Similarly, the marine alkaloid 3,10-dibromofascaplysin can arrest the S and G2 cell cycle phases in leukemia cells. mdpi.com

The following table highlights the effects of selected indole derivatives on apoptosis and the cell cycle.

CompoundEffectCancer Cell LineReference
Indole-based compound U2Apoptosis induction, G1/S phase cell cycle arrestMCF-7, MDA-MB-231, A549 mdpi.comresearchgate.net
Chalcone-indole derivative 12G2/M phase cell cycle arrestNot specified nih.gov
3,10-dibromofascaplysin 43Apoptosis induction, S and G2 phase cell cycle arrestMyeloid leukemia cells mdpi.com
N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrilesCaspase-3/7 activity inductionHCT-116 p53-knockout colon cancer cells nih.gov
Indole phytoalexin MB-653Apoptosis induction, G2/M phase cell cycle arrestNot specified researchgate.net
Indole chalcone (B49325) derivative ZK-CH-11dApoptosis induction, G2/M phase cell cycle arrestBreast cancer cells mdpi.com

Molecular Targets and Pathway Modulation (e.g., PI3K/AKT/mTOR, Bcl-2, IMPDH)

The anticancer activity of indole derivatives is often attributed to their ability to interact with and modulate specific molecular targets and signaling pathways that are crucial for cancer cell survival and proliferation. nih.govnih.gov

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers and plays a central role in cell growth, survival, and metabolism. nih.govnih.gov Indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its derivative 3,3'-diindolylmethane (B526164) (DIM), have been shown to effectively modulate this pathway, contributing to their anticancer effects. nih.govbenthamdirect.com A (3-chloroacetyl)-indole (3CAI) derivative of I3C was found to be a specific inhibitor of Akt, leading to the inhibition of the downstream mTOR signaling. nih.gov

Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. mdpi.comingentaconnect.com Overexpression of anti-apoptotic Bcl-2 proteins is a common feature in many cancers, allowing tumor cells to evade apoptosis. ingentaconnect.com Indole derivatives have been designed to target these proteins, acting as Bcl-2 inhibitors and thereby promoting cancer cell death. mdpi.comresearchgate.net For example, a series of indole-based compounds were designed and synthesized as potent Bcl-2 inhibitors, with compound U2 showing significant activity. mdpi.com

IMPDH: Inosine 5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. nih.gov Inhibition of IMPDH can limit the growth and survival of tumors. nih.gov Novel indole acrylamide (B121943) derivatives have been designed and synthesized as IMPDH inhibitors, with compounds 14e and 14n showing potent inhibitory activities against hIMPDH2 and significant cytotoxic effects on SW480 human colon cancer cells. nih.gov

Antimicrobial and Antiviral Efficacy of Indole Compounds

The indole scaffold is also a valuable pharmacophore in the development of antimicrobial and antiviral agents. mdpi.com Indole derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and parasites. mdpi.comnih.gov

Antibacterial Activity and Mechanisms

Indole derivatives have shown promising antibacterial activity against a range of pathogenic bacteria. nih.gov For instance, novel indole derivatives containing pyridinium (B92312) moieties have been synthesized and evaluated for their antibacterial activity against phytopathogenic bacteria like Xanthomonas oryzae pv. oryzicola (Xoc) and X. oryzae pv. oryzae (Xoo). nih.govacs.org Compound 43 from this series displayed significantly better antibacterial activity than the commercial drug thiodiazole copper. nih.govacs.org Preliminary mechanism studies suggest that this compound may interfere with the physiological processes of the pathogenic bacteria. nih.govacs.org

The following table shows the antibacterial activity of selected indole derivatives.

CompoundBacteriaEC50 (µg/mL)Reference
Compound 43Xanthomonas oryzae pv. oryzae (Xoo)1.0 nih.govacs.org
Compound 43Xanthomonas oryzae pv. oryzicola (Xoc)1.9 nih.govacs.org
Thiodiazole copper (Commercial drug)Xanthomonas oryzae pv. oryzae (Xoo)72.9 nih.govacs.org
Thiodiazole copper (Commercial drug)Xanthomonas oryzae pv. oryzicola (Xoc)87.5 nih.govacs.org

Antifungal and Antiparasitic Potential

Indole derivatives have also demonstrated significant potential as antifungal and antiparasitic agents. mdpi.comnih.gov

Antifungal Activity: A number of studies have reported the antifungal activity of various indole derivatives. mdpi.combohrium.comnih.gov For example, a series of novel indole Schiff base derivatives containing a 1,3,4-thiadiazole (B1197879) scaffold showed significant inhibition against several plant pathogenic fungi, with compound 2j exhibiting the highest inhibition rates against Fusarium graminearum, F. oxysporum, and F. moniliforme. mdpi.com Another study on indole derivatives containing 1,3,4-thiadiazole found that compound Z2 had potent bioactivity against Botrytis cinerea, with an EC50 value lower than the control drugs azoxystrobin (B1666510) and fluopyram. nih.gov The proposed mechanism of action for Z2 involves the disruption of the mycelial cell membrane. nih.gov

Antiparasitic Potential: The indole nucleus is considered a privileged scaffold for the development of new antiparasitic drug candidates. nih.gov Indole-based compounds have been investigated for their activity against important parasitic diseases such as malaria, trypanosomiasis, and leishmaniasis. nih.gov A library of diamidine indole derivatives exhibited excellent inhibitory activity against Trypanosoma brucei and Plasmodium falciparum with IC50 values in the nanomolar range. nih.gov

The following table summarizes the antifungal efficacy of selected indole derivatives.

CompoundFungiInhibition Rate (%) at 500 µg/mLEC50 (µg/mL)Reference
Compound 2jFusarium graminearum100- mdpi.com
Compound 2jFusarium oxysporum95.7- mdpi.com
Compound 2jFusarium moniliforme89- mdpi.com
Compound 2jCurvularia lunata81.9- mdpi.com
Compound 2qCurvularia lunata83.7- mdpi.com
Compound Z2Botrytis cinerea-2.7 nih.gov
Azoxystrobin (Control)Botrytis cinerea-14.5 nih.gov
Fluopyram (Control)Botrytis cinerea-10.1 nih.gov

Antiviral Properties, including HIV-1 Fusion Inhibition

The indole scaffold is a key feature in several antiviral agents, and its derivatives have been investigated for their potential to inhibit viral replication, including that of the Human Immunodeficiency Virus-1 (HIV-1). Research into indole-based compounds has identified them as potential fusion inhibitors that target the gp41 protein of HIV-1, a critical component of the viral entry machinery. These inhibitors are designed to interact with the hydrophobic pocket of gp41, thereby preventing the conformational changes required for the fusion of the viral and cellular membranes.

While direct studies on (4-methoxy-1H-indol-3-yl)methanamine are limited, research on analogous structures provides insight into its potential antiviral activity. For instance, a series of 3-oxindole derivatives have been synthesized and evaluated for their inhibitory effects on HIV-1 infection. One of the lead compounds from this series demonstrated a half-maximal inhibitory concentration (IC50) of 0.4578 µM. mdpi.com The mode of action for these derivatives was found to be the inhibition of Tat-mediated viral transcription. mdpi.com

Furthermore, studies on other classes of compounds have shown that methoxy (B1213986) substitutions can enhance anti-HIV activity. For example, the introduction of an α-methoxy group in a series of dihydrobenzylpyrimidin-4-(3H)-ones (DABOs) led to a significant increase in potency against both wild-type and clinically relevant mutant strains of HIV-1. nih.gov This suggests that the methoxy group in the target molecule could be a favorable feature for antiviral activity.

Table 1: Anti-HIV-1 Activity of Selected Indole Analogs
Compound ClassExample CompoundMechanism of ActionReported Activity (IC50)Reference
3-Oxindole-2-carboxylatesMethyl (E)-2-(3-chloroallyl)-4,6-dimethyl-oneInhibition of Tat-mediated viral transcription0.4578 µM mdpi.com
NBD compoundsNBD-14204gp120 antagonist, Reverse Transcriptase inhibition0.24–0.9 µM (antiviral), 8.3 µM (RT inhibition) nih.gov

Anti-inflammatory and Immunomodulatory Effects

Indole derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties, suggesting that this compound could possess similar activities. These effects are often mediated through the modulation of key inflammatory pathways and interactions with the immune system, particularly within the gut.

A crucial mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the downregulation of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2). Research on 4-methoxyhonokiol, a compound with a methoxy group, demonstrated potent anti-inflammatory effects by inhibiting NF-κB activation and suppressing the expression of both inducible nitric oxide synthase (iNOS) and COX-2 in macrophages. nih.gov

Similarly, various indole and oxindole (B195798) derivatives have been reported to possess potent inhibitory activity against COX and 5-lipoxygenase (5-LOX) enzymes. nih.gov For example, certain brominated indole derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cell lines. nih.gov The simple indole derivative, isatin, has been found to inhibit iNOS, COX-2, and tumor necrosis factor-alpha (TNF-α), leading to reduced levels of prostaglandin (B15479496) E2 (PGE2) and NO. nih.gov

Table 2: Anti-inflammatory Activity of Indole Analogs
CompoundMechanism of ActionExperimental ModelKey FindingsReference
4-MethoxyhonokiolInhibition of NF-κB, iNOS, and COX-2LPS-stimulated RAW 264.7 macrophagesSignificantly inhibited NO production and protein/mRNA expression of iNOS and COX-2. nih.gov
Isatin (Indole derivative)Inhibition of iNOS, COX-2, and TNF-αLPS-stimulated mouse macrophagesReduced PGE2 and NO levels. nih.gov
Oxindole derivative (Compound 4h)Dual COX-2/5-LOX inhibitionIn vivo and in vitro assaysShowed potent anti-inflammatory activity with IC50 for COX-2 at 0.0533 µM. nih.gov

The gut microbiota plays a critical role in maintaining immune homeostasis, partly through the metabolism of dietary tryptophan into various indole derivatives. nih.govdoi.org These metabolites, such as indole-3-propionic acid (IPA) and indole-3-aldehyde (IAld), can act as signaling molecules that influence the integrity of the gut epithelial barrier and modulate local and systemic immune responses. nih.gov

Indole derivatives produced by gut bacteria can activate the aryl hydrocarbon receptor (AHR), which is crucial for maintaining the gut epithelial barrier. nih.govnih.gov Activation of AHR in intestinal immune cells, such as intraepithelial lymphocytes and innate lymphoid cells, helps to regulate intestinal inflammation and promote a healthy gut environment. nih.gov Given its indole structure, this compound or its metabolites could potentially interact with these pathways, contributing to the maintenance of gut homeostasis.

Neurological and Central Nervous System (CNS) Activities

Indole-based structures are foundational to many neuroactive compounds, including neurotransmitters like serotonin (B10506). The structural similarity of this compound to these endogenous molecules suggests a potential for activity within the central nervous system.

Research has highlighted the neuroprotective potential of various indole derivatives. For instance, indole-3-propionic acid (IPA), an endogenous indole compound, has demonstrated potent neuroprotective properties against the amyloid-beta peptide, which is implicated in Alzheimer's disease. researchgate.net IPA was found to completely protect primary neurons and neuroblastoma cells from oxidative damage and cell death induced by amyloid-beta. researchgate.net

Other studies on indole-based compounds have shown they can mitigate neuroinflammation and reduce oxidative stress, key factors in neurodegenerative diseases. nih.gov For example, certain compounds have been shown to protect neuroblastoma cells from hydrogen peroxide-induced cytotoxicity and reduce the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage. nih.gov

The indole ring is the core structure of the neurotransmitter serotonin (5-hydroxytryptamine), which plays a vital role in regulating mood, sleep, and cognition. Compounds with an indole nucleus often exhibit affinity for various serotonin receptors. The structural features of this compound, particularly the aminomethane side chain at the 3-position, are reminiscent of tryptamine-based neurotransmitters.

Monoamine oxidases (MAOs) are enzymes responsible for the breakdown of neurotransmitters like dopamine (B1211576) and serotonin. nih.gov Inhibitors of MAO-B are used in the treatment of Parkinson's disease to prevent the degradation of dopamine. nih.gov The potential for indole derivatives to interact with MAOs and other components of neurotransmitter systems is an active area of research for the development of novel therapeutics for neurological and psychiatric disorders. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of the Chemical Compound

Elucidating the Role of the 4-Methoxy Moiety on Biological Activity and Selectivity

The methoxy (B1213986) group at the 4-position of the indole (B1671886) ring significantly influences the electronic properties and, consequently, the biological activity of tryptamine (B22526) derivatives. Methoxy groups are known to be electron-donating, which can enhance the reactivity of the indole nucleus. chim.it This electronic modification can alter the binding affinity and selectivity of the compound for various receptors, particularly serotonin (B10506) (5-HT) receptors.

Studies on closely related 4-substituted tryptamines have shown that the nature of the substituent at this position is a key determinant of pharmacological activity. For instance, in a series of 4-substituted-N,N-dimethyltryptamines (DMTs), the 4-methoxy analog (4-MeO-DMT) displays a distinct receptor binding profile compared to its parent compound, DMT. Research indicates that 4-MeO-DMT has a comparable affinity for the 5-HT2A receptor as DMT, a primary target for many psychedelic tryptamines. wikipedia.org However, it shows a significantly lower affinity for the 5-HT1A receptor compared to its 5-methoxy isomer (5-MeO-DMT). wikipedia.org

The position of the methoxy group is critical. The 4-position of the indole ring is considered a special location where local electronic density can have a greater effect on the electronic transition dipole moments of the indole chromophore. nih.gov This suggests that the 4-methoxy group in (4-methoxy-1H-indol-3-yl)methanamine likely plays a crucial role in modulating its interaction with specific receptor subtypes, potentially leading to a unique selectivity profile. While direct binding data for this compound is scarce, data from its close analog, 4-methoxytryptamine, indicates potent full agonism at the 5-HT2A receptor. wikipedia.org

Table 1: Receptor Binding Affinities (Ki, nM) of 4-Substituted Tryptamine Analogs

Compound 5-HT1A 5-HT2A 5-HT2C
4-MeO-DMT 235 68–1,300 340
5-MeO-DMT ~11 ~68-1,300 ~130
Psilocin (4-HO-DMT) ~160 ~58 ~46

Data sourced from studies on N,N-dimethylated analogs, providing insight into the potential receptor interactions of this compound. wikipedia.org

Impact of the Methanamine Group at the C3 Position on Target Interaction

The methanamine group at the C3 position of the indole scaffold is a common feature in many biologically active indole compounds, including neurotransmitters like serotonin. This side chain is crucial for interaction with various receptors and transporters. The length and substitution of this alkylamine chain are critical for determining potency and selectivity.

In the case of this compound, the primary aminomethyl group is a key pharmacophoric element. Studies on various C3-substituted indole derivatives have demonstrated the importance of this group for biological activity, including anti-inflammatory and neurotrophic effects. nih.gov For cannabinoid receptors, the substituent at the C3 position of the indole ring has been shown to be a major determinant of binding affinity and selectivity. nih.gov The C3-aminomethyl group can participate in crucial hydrogen bonding and ionic interactions within the binding pockets of target proteins.

The basicity of the primary amine allows for the formation of a salt bridge with acidic residues in a receptor's binding site, a common interaction for many biogenic amine receptors. The flexibility of the aminomethyl side chain allows it to adopt various conformations to fit into different binding pockets, contributing to the compound's potential to interact with multiple targets.

Conformational Analysis and Molecular Flexibility in Indole Scaffolds

The conformational flexibility of the indole scaffold and its side chains is a critical factor in determining its biological activity. The relative orientation of the indole ring and the methanamine side chain can significantly impact how the molecule fits into a receptor's binding site.

Computational studies on related tryptamines have shown that they can exist in multiple low-energy conformations. The orientation of the ethylamine (B1201723) side chain relative to the indole ring (gauche or anti) and the orientation of the terminal amino group can all vary. For 4-substituted tryptamines, the substituent at the 4-position can influence the conformational preferences of the side chain.

Substituent Effects on Efficacy and Selectivity

The electronic effects of the 4-methoxy group are primarily electron-donating through resonance, which increases the electron density of the indole ring. This can enhance the nucleophilicity of the indole, potentially affecting its metabolism and interaction with electron-deficient regions of a receptor. chim.it The electronic properties of substituents on the indole ring have been shown to correlate with their biological activity. nih.gov

Steric factors also play a crucial role. The size and shape of the 4-methoxy group can influence how the molecule fits into a binding pocket. While a methoxy group is relatively small, its presence can create steric hindrance that may favor binding to certain receptors over others. Quantitative structure-activity relationship (QSAR) studies on related compounds have demonstrated that steric parameters of substituents are key determinants of their biological action. nih.gov

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Weight 176.21 g/mol
XLogP3-AA 0.9
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Data computed by PubChem. nih.gov

Hydrogen bonding is a critical component of drug-receptor interactions. This compound possesses several sites capable of participating in hydrogen bonds. The nitrogen of the indole ring and the primary amine of the methanamine group can act as hydrogen bond donors. The oxygen of the methoxy group and the nitrogen of the primary amine can act as hydrogen bond acceptors. nih.gov

The ability to form these bonds is essential for high-affinity binding to many biological targets. For example, the interaction of tryptamines with serotonin receptors often involves key hydrogen bonds with specific amino acid residues in the binding pocket. The specific pattern of hydrogen bond donors and acceptors on a molecule contributes significantly to its selectivity for different receptor subtypes.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for understanding the relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were found, numerous studies have been conducted on broader classes of indole derivatives and tryptamines. niscpr.res.innih.gov

These models often highlight the importance of physicochemical properties such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric descriptors in determining biological activity. For tryptamine derivatives, QSAR studies have shown that the nature and position of substituents on the indole ring are critical for their affinity to receptors like the 5-HT2A receptor. nih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to indole derivatives to map the steric, electrostatic, and hydrophobic fields that are favorable for high biological activity. niscpr.res.in Such models can be used to predict the activity of new compounds, including this compound, and to guide the design of more potent and selective analogs. The development of a specific QSAR model incorporating this compound would require a dataset of structurally related compounds with measured biological activities.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. By calculating the electron density, DFT can determine key parameters that govern a molecule's behavior. For (4-methoxy-1H-indol-3-yl)methanamine, DFT calculations would focus on the influence of the electron-donating methoxy (B1213986) (-OCH3) group at the C4 position and the aminomethyl (-CH2NH2) group at the C3 position on the indole (B1671886) ring.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. wuxibiology.com

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties for this compound based on DFT analysis of related indole derivatives.
ParameterPredicted Value / DescriptionSignificance
HOMO EnergyRelatively High (e.g., ~ -5.0 to -5.5 eV)Indicates strong electron-donating capacity.
LUMO EnergyRelatively Low (e.g., ~ -0.5 to -1.0 eV)Indicates capacity to accept electrons.
HOMO-LUMO Gap (ΔE)Small (e.g., ~ 4.0 to 5.0 eV)Suggests high chemical reactivity and polarizability. wuxibiology.com
HOMO DistributionDelocalized over the π-system of the indole ring, with significant density on the pyrrole (B145914) moiety.Site of electrophilic attack.
LUMO DistributionDelocalized over the aromatic and pyrrole rings.Site of nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for identifying the electron-rich and electron-poor regions, which correspond to sites for electrophilic and nucleophilic attack, respectively.

In an MEP map of this compound, distinct regions of electrostatic potential would be observed:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be localized around the nitrogen atom of the indole ring, the oxygen atom of the methoxy group, and the nitrogen atom of the aminomethyl side chain due to the presence of lone pairs of electrons.

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The most positive potential is typically found around the hydrogen atoms bonded to heteroatoms, such as the N-H proton of the indole ring and the N-H protons of the primary amine.

Neutral Potential (Green): These regions are typically associated with the carbon framework of the molecule.

The MEP map would confirm the molecule's potential for hydrogen bonding, with the amine and methoxy groups acting as hydrogen bond acceptors and the amine and indole N-H groups acting as hydrogen bond donors.

Molecular Docking and Dynamics Simulations for Target Binding

Given its structural similarity to serotonin (B10506) (5-hydroxytryptamine), this compound is a likely candidate for interaction with serotonin (5-HT) receptors. Molecular docking and dynamics simulations are computational techniques used to predict how a ligand binds to a protein's active site and the stability of the resulting complex.

Molecular docking simulations of this compound into the binding sites of 5-HT receptors (e.g., 5-HT1A, 5-HT2A) would likely reveal a conserved binding mode characteristic of tryptamine (B22526) derivatives. nih.govresearchgate.net

A predominant interaction involves the protonated primary amine of the side chain forming a strong ionic bond (salt bridge) with a highly conserved aspartate residue (Asp 3.32) in the third transmembrane helix of the receptor. nih.gov This interaction is considered a crucial anchor point for many aminergic G protein-coupled receptor (GPCR) ligands.

Other significant interactions would include:

Hydrophobic Interactions: The indole ring would likely be situated within a hydrophobic pocket, interacting with nonpolar residues. nih.gov

Hydrogen Bonding: The N-H group of the indole ring could act as a hydrogen bond donor to a nearby residue, such as a threonine side chain. nih.gov The methoxy group's oxygen atom could potentially act as a hydrogen bond acceptor.

π-Stacking: The aromatic indole ring may engage in π-π stacking interactions with aromatic residues like phenylalanine or tryptophan within the binding pocket. nih.gov

Table 2: Predicted Ligand-Protein Interactions for this compound with a Serotonin Receptor (e.g., 5-HT2A).
Interaction TypeLigand Moiety InvolvedPotential Interacting Receptor Residues
Ionic Bond / Salt BridgeProtonated Aminomethyl Group (-CH2NH3+)Aspartate (e.g., Asp155)
Hydrogen Bond (Donor)Indole N-HThreonine, Serine
Hydrogen Bond (Acceptor)Methoxy OxygenSerine, Tyrosine
π-π StackingIndole RingPhenylalanine, Tryptophan, Tyrosine
Hydrophobic InteractionsIndole RingValine, Leucine, Isoleucine

Binding affinity, often expressed as a docking score (kcal/mol) or an inhibition constant (Ki), quantifies the strength of the ligand-protein interaction. Based on studies of similar tryptamine analogs, this compound is predicted to exhibit moderate to high affinity for various 5-HT receptor subtypes. nih.govwisc.eduacs.orgnih.gov The specific affinity would be influenced by the methoxy substitution. Hotspot mapping within the binding site would identify the key residues contributing most significantly to the binding energy, with the aforementioned aspartate residue being a primary hotspot.

In Silico Pharmacokinetic Profiling for Drug-likeness

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, providing an early assessment of a molecule's drug-likeness. hamdard.edu.pksci-hub.se Various models, such as Lipinski's Rule of Five, are employed to evaluate the potential for oral bioavailability.

For this compound, the predicted ADME properties are generally favorable. Studies on similar tryptamine derivatives suggest high gastrointestinal absorption, making them good candidates for oral administration. hamdard.edu.pkresearchgate.netpastic.gov.pk The molecule's relatively small size and moderate lipophilicity suggest it would likely comply with Lipinski's and Veber's rules for drug-likeness. nih.gov Blood-brain barrier (BBB) permeability can be variable for tryptamine derivatives but is often predicted to be possible, which is a key factor for centrally acting agents. hamdard.edu.pkresearchgate.netpastic.gov.pk

Table 3: Predicted In Silico ADME and Drug-Likeness Properties for this compound.
PropertyPredicted OutcomeImplication
Molecular Weight~176.22 g/molComplies with Lipinski's Rule (<500)
LogP (Lipophilicity)~1.5 - 2.5Complies with Lipinski's Rule (<5), indicates good permeability.
Hydrogen Bond Donors2 (Indole N-H, Amine NH2)Complies with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors3 (Indole N, Methoxy O, Amine N)Complies with Lipinski's Rule (≤10)
Topological Polar Surface Area (TPSA)~60-70 ŲSuggests good intestinal absorption and potential BBB penetration.
Gastrointestinal (GI) AbsorptionHighSuitable for oral formulation. hamdard.edu.pkresearchgate.net
Blood-Brain Barrier (BBB) PermeantYes (Predicted)Potential for activity in the central nervous system. hamdard.edu.pkpastic.gov.pk

of Indole and its Derivatives

Computational chemistry provides powerful tools for investigating the structural and energetic properties of molecules, including the conformational landscape and tautomeric equilibria of indole derivatives like this compound. These studies offer insights into the molecule's preferred shapes and the relative stabilities of its different isomeric forms, which are crucial for understanding its chemical behavior and potential interactions.

Conformational Landscape

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the aminomethyl group to the indole ring. This rotation defines the orientation of the methanamine side chain relative to the indole core. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface associated with this rotation, identifying stable conformers (energy minima) and transition states (energy maxima).

For substituted indoles, the conformational preferences are influenced by a delicate balance of steric and electronic effects. In the case of this compound, the methoxy group at the 4-position can influence the orientation of the aminomethyl side chain through electronic interactions and steric hindrance.

Computational analyses typically reveal several low-energy conformers. The relative energies of these conformers determine their population at a given temperature. A hypothetical energy profile for the rotation around the C3-CH2NH2 bond is presented below, illustrating the concept.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C2-C3-CH2-N)Relative Energy (kcal/mol)Population (%) at 298 K
A60°0.0045
B180°0.5030
C-60°1.2025

Note: This data is illustrative and based on general principles of conformational analysis for similar molecules.

The table showcases that even small energy differences can lead to significant variations in the populations of different conformers. The most stable conformer (A) would be the most prevalent, but other conformers (B and C) would also exist in equilibrium.

Tautomerism Studies

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. The indole ring system can exhibit tautomerism, with the most common forms being the indole (1H-indole), isoindole (2H-indole), and indolenine (3H-indole) tautomers. The relative stability of these tautomers is a key area of investigation in computational chemistry.

For a substituted indole like this compound, the presence of the methoxy group can influence the electronic distribution in the ring and thereby affect the relative energies of the tautomers. Quantum chemical calculations are used to determine the Gibbs free energy of each tautomer, which indicates their relative stability. mdpi.com

Table 2: Hypothetical Relative Stabilities of this compound Tautomers

TautomerStructureRelative Gibbs Free Energy (kcal/mol)
1H-Indole (Canonical)4-methoxy-1H-indol-3-yl)methanamine0.00
2H-Isoindole(4-methoxy-2H-indol-3-yl)methanamine+25.5
3H-Indolenine(4-methoxy-indol-3(1H)-ylidene)methanamine+12.8

Note: This data is illustrative and based on computational studies of parent indole and substituted indoles.

Metabolic Pathways and Biotransformation of Indole Derivatives

Mammalian Metabolism and Metabolite Identification

The mammalian system possesses a sophisticated enzymatic machinery, primarily located in the liver, to metabolize xenobiotics and endogenous compounds like indole (B1671886) derivatives. The primary goal of this metabolism is to render these compounds more water-soluble to facilitate their elimination from the body.

In vitro metabolic stability assays are fundamental in drug discovery and development to predict the in vivo persistence of a compound. if-pan.krakow.plspringernature.com These studies typically utilize liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov The stability of a compound is assessed by incubating it with liver microsomes and a cofactor like NADPH, and then monitoring its disappearance over time. if-pan.krakow.pl The results are often expressed as the half-life (t½) and intrinsic clearance (CLint) of the compound. nuvisan.com

Interactive Data Table: Hypothetical Metabolic Stability of (4-methoxy-1H-indol-3-yl)methanamine in Human Liver Microsomes

ParameterValueInterpretation
Incubation Time (min) 0100%
585%
1560%
3035%
6010%
t½ (min) 25Moderate Stability
CLint (µL/min/mg protein) 27.7Moderate Clearance

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

The biotransformation of indole derivatives typically involves Phase I and Phase II metabolic reactions. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups. Phase II reactions involve the conjugation of these groups with endogenous molecules like glucuronic acid, sulfate (B86663), or glutathione, to further increase water solubility.

For this compound, several metabolic pathways can be predicted based on the known metabolism of similar indole structures. The primary sites of metabolism would likely be the indole ring, the methoxy (B1213986) group, and the aminomethyl side chain.

Predicted Phase I Biotransformation Pathways:

Hydroxylation: The indole ring is susceptible to hydroxylation at various positions, primarily the 5- and 6-positions, by CYP enzymes.

O-Demethylation: The 4-methoxy group can be demethylated to a hydroxyl group, which can then undergo further conjugation.

N-Oxidation: The nitrogen of the aminomethyl side chain can be oxidized.

Deamination: The primary amine can be oxidatively deaminated to form an aldehyde, which can be further oxidized to a carboxylic acid.

Predicted Phase II Conjugation Pathways:

Glucuronidation: The hydroxyl groups formed during Phase I metabolism can be conjugated with glucuronic acid.

Sulfation: Phenolic metabolites can also be sulfated.

Interactive Data Table: Predicted Metabolites of this compound

MetaboliteMetabolic Reaction
(5-hydroxy-4-methoxy-1H-indol-3-yl)methanamineAromatic Hydroxylation
(6-hydroxy-4-methoxy-1H-indol-3-yl)methanamineAromatic Hydroxylation
(4-hydroxy-1H-indol-3-yl)methanamineO-Demethylation
(4-methoxy-1H-indol-3-yl)methanolDeamination
4-methoxy-1H-indole-3-carboxylic acidDeamination and Oxidation
Glucuronide and sulfate conjugates of hydroxylated metabolitesGlucuronidation/Sulfation

Note: This table represents predicted metabolites based on general principles of drug metabolism. The actual metabolic profile would need to be confirmed experimentally.

Microbial Biotransformation and Gut Microbiota Interactions

The gut microbiota plays a pivotal role in the metabolism of dietary components, including the essential amino acid tryptophan, from which indole and its derivatives are produced. frontiersin.orgnih.gov These microbial metabolites can have profound effects on host physiology and pathophysiology.

Indole and its derivatives, produced by the gut microbiota from tryptophan, are important signaling molecules in the gut. researchgate.net They contribute to the maintenance of intestinal barrier function, modulate the immune system, and influence the composition of the gut microbiota itself. frontiersin.orgresearchgate.net For instance, indole-3-propionic acid (IPA), a microbial metabolite of tryptophan, has been shown to have potent antioxidant properties and can enhance the integrity of the intestinal epithelial barrier. nih.gov

Dysbiosis, an imbalance in the gut microbial community, can lead to altered production of indole derivatives, which has been associated with various diseases, including inflammatory bowel disease and metabolic disorders. nih.govmdpi.com The restoration of a healthy gut microbiota and the production of beneficial indole metabolites are therefore considered potential therapeutic strategies for these conditions.

Many bacterial species, particularly those belonging to the genera Bacteroides, Clostridium, and Escherichia, possess the enzyme tryptophanase, which catalyzes the conversion of tryptophan to indole, pyruvate, and ammonia (B1221849). nih.govresearchgate.net The produced indole can then be further metabolized by other bacteria into a variety of derivatives, such as indole-3-acetic acid (IAA) and skatole. researchgate.net

The degradation of indole and its derivatives by microorganisms is an important process for nutrient cycling in the environment and can also occur within the gut. researchgate.netnih.gov Several aerobic and anaerobic bacterial degradation pathways for indole have been identified, often involving initial hydroxylation of the indole ring followed by ring cleavage. nih.gov

Mechanistic Enzymology of Indole Metabolism (e.g., Indoleamine 2,3-Dioxygenase (IDO))

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism in mammals. nih.govnih.gov This pathway is responsible for the degradation of the majority of dietary tryptophan that is not used for protein synthesis.

IDO catalyzes the oxidative cleavage of the pyrrole (B145914) ring of tryptophan and other indoleamines, incorporating both atoms of molecular oxygen to produce N-formylkynurenine. pnas.orgwikipedia.org The enzyme's active site contains a heme iron that, in its ferrous state, binds to both the substrate and molecular oxygen. The proposed catalytic mechanism involves the formation of a ternary complex, followed by a series of steps leading to the cleavage of the C2-C3 double bond of the indole ring. nih.govpnas.org

The expression of IDO is induced by pro-inflammatory cytokines, such as interferon-gamma, and the enzyme plays a critical role in immune regulation. nih.gov By depleting local tryptophan concentrations and producing immunomodulatory kynurenine pathway metabolites, IDO can suppress T-cell proliferation and promote immune tolerance.

Advanced Analytical Methodologies for Characterization and Quantification in Academic Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for the separation of (4-methoxy-1H-indol-3-yl)methanamine from precursors, isomers, metabolites, and other matrix components. The choice of technique is often dictated by the volatility and polarity of the compound and its related metabolites.

HPLC and UPLC are cornerstone techniques for the analysis of non-volatile or thermally sensitive compounds like tryptamines. These methods offer high resolution and sensitivity for both qualitative and quantitative analysis. UPLC, with its use of smaller particle size columns (typically under 2 μm), provides faster analysis times and improved resolution compared to traditional HPLC. scripps.edu

For the analysis of tryptamines, including methoxy-substituted analogs, reverse-phase columns such as C18 are commonly employed. nih.govproquest.com Gradient elution is frequently used to achieve optimal separation of multiple components within a single run. proquest.com A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. scripps.edunih.govmdpi.com Detection is often achieved using a photodiode array (PDA) detector, which can provide UV spectral information, or more selectively and sensitively, a mass spectrometer. proquest.com For instance, a UPLC-PDA/QDa method has been developed for the separation of various psychoactive tryptamines, using a gradient elution with 5mM ammonium formate (pH 3) and 0.2% formic acid in acetonitrile on a C18 column, achieving a low limit of detection of 5 ng/mL. proquest.com

Table 1: Example UPLC-MS/MS Parameters for Tryptamine (B22526) Analysis

ParameterValue/ConditionReference
Column Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm) nih.gov
Mobile Phase A 20 mmol/L ammonium acetate, 5% acetonitrile, 0.1% formic acid in water nih.gov
Mobile Phase B Acetonitrile nih.gov
Flow Rate 0.3 mL/min nih.gov
Detection Tandem Mass Spectrometry (MS/MS) nih.gov
Limit of Detection 0.1–20 pg/mg (in hair) nih.gov

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While many tryptamines require derivatization to increase their volatility and improve chromatographic behavior, GC coupled with mass spectrometry (GC-MS) is a well-established method for their identification and quantification. nih.govnih.gov Derivatization, for example with pentafluoropropionic anhydride (B1165640), can be employed to make the analytes suitable for GC analysis. nih.gov

The separation is typically performed on a capillary column, such as a 5% phenyl methyl siloxane column (e.g., HP-5MS). japsonline.com A temperature program is used to elute compounds based on their boiling points and interaction with the stationary phase. japsonline.com For instance, a method for analyzing 14 tryptamine analogues used a DB-1ms column, achieving separation of trimethylsilyl (B98337) (TMS) derivatives within 15 minutes. researchgate.net GC-MS provides high specificity, with the mass spectrometer yielding characteristic fragmentation patterns that serve as a fingerprint for compound identification. nih.govjapsonline.com

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are vital for confirming the chemical structure of this compound and for its quantitative measurement.

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Proton (¹H) NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule, while Carbon-13 (¹³C) NMR provides similar information for carbon atoms. For the related compound, 5-methoxytryptamine, detailed ¹H and ¹³C NMR data have been reported, allowing for the distinction between isomers like the 5-methoxy and 6-methoxy series. tandfonline.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are used to establish connectivity between protons, aiding in the rigorous assignment of signals in complex spectra. tandfonline.com These assignments are crucial for confirming the precise substitution pattern on the indole (B1671886) ring. tandfonline.com

Table 2: Representative ¹³C-NMR Chemical Shifts for Methoxy-Tryptamine Analogs (in CDCl₃)

CompoundC-5C-6OMeAryl CH₂NCH₂
5-Methoxytryptamine 153.96112.2155.9629.5442.32
6-Methoxytryptamine 119.46156.5455.6929.6042.38

Data sourced from a study on methoxytryptamine isomers, presented in ppm. tandfonline.com

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a highly sensitive and specific technique for both identification and quantification. nih.gov When coupled with a chromatographic separation method (hyphenated techniques), its power is greatly enhanced.

LC-MS/MS and UPLC-MS/MS are the methods of choice for quantifying low levels of tryptamines and their metabolites in complex biological matrices like blood, urine, or tissue extracts. nih.govcreative-proteomics.comnih.gov These techniques offer excellent sensitivity and specificity, often reaching detection limits in the picogram (pg) to nanogram (ng) per milliliter range. nih.govmdpi.com High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which allows for the determination of elemental composition, further confirming the identity of unknown compounds. creative-proteomics.com In a typical LC-MS/MS experiment, the parent ion of the target analyte is selected in the first quadrupole, fragmented, and then specific product ions are monitored in the third quadrupole (Multiple Reaction Monitoring, MRM), providing a high degree of specificity. nih.gov For example, the fragmentation of 5-MeO-DMT is monitored by the transition m/z 219.2→174.2. nih.gov

GC-MS is also widely used, particularly in forensic contexts. nih.govjapsonline.com After chromatographic separation, compounds are ionized (commonly by electron impact), leading to predictable and reproducible fragmentation patterns that are compared against spectral libraries for identification. nih.govjapsonline.com

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For indole-containing structures, characteristic bands for N-H stretching (around 3400 cm⁻¹), C-H stretching, and C=C aromatic stretching can be observed. While FT-IR is more suited for structural confirmation than for quantification in complex mixtures, it is a valuable tool for characterizing pure compounds. escholarship.org

UV-Visible spectrometry measures the absorption of light in the ultraviolet and visible regions. Tryptamines exhibit characteristic UV absorbance due to the indole chromophore. The wavelength of maximum absorbance (λmax) can be used for detection in HPLC and for quantification, although it is less specific than mass spectrometry. japsonline.com The UV spectra of different conformers of tryptamine can be unique, providing another layer of structural characterization. acs.org For HPLC analysis of various tryptamines, a detection wavelength of 280 nm is often utilized. japsonline.com

Specialized Assays for Indole and its Analogs in Complex Biological Matrices (e.g., Hydroxylamine-based Indole Assay (HIA))

The quantification and characterization of indole and its analogs in complex biological matrices present significant analytical challenges due to the structural diversity of these compounds and the often low concentrations in which they are found. While colorimetric assays have been developed for the detection of the parent indole molecule, their applicability to substituted indoles, such as this compound, is limited.

A notable example of a specialized assay is the Hydroxylamine-based Indole Assay (HIA). This method offers a sensitive and specific means of measuring unsubstituted indole in intricate biological samples. The HIA leverages a specific reaction between hydroxylamine (B1172632) and the unsubstituted indole ring under basic conditions, followed by acidification to produce a colored product that can be quantified spectrophotometrically. A key advantage of the HIA is its specificity for indole, which allows it to avoid interference from other naturally occurring indole analogs that might be present in the sample. This specificity contrasts with older methods like the Kovács assay, which is known to react with a broader range of indole-containing compounds, leading to less reliable quantification in complex mixtures.

However, the very specificity of the HIA renders it unsuitable for the direct quantification of substituted indoles like this compound. The presence of the methoxy (B1213986) group at the 4-position and the methanamine group at the 3-position of the indole ring alters the chemical reactivity of the molecule, preventing the specific reaction with hydroxylamine that forms the basis of the assay. Consequently, for the accurate characterization and quantification of this compound and other substituted indole analogs in academic research, more advanced and versatile analytical methodologies are required.

For the analysis of substituted indoleamines, hyphenated chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), are the methods of choice. nih.gov These techniques offer high sensitivity, specificity, and the ability to separate and quantify multiple analytes simultaneously within a complex biological sample. creative-proteomics.comjournal-dtt.org

A hypothetical, yet representative, UPLC-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of this compound in a biological matrix like plasma would involve several key steps. Sample preparation would typically begin with a protein precipitation step, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from interfering matrix components. The extracted sample would then be injected into the UPLC system, where the compound is separated from other molecules on a reversed-phase column. Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, and specific precursor and product ions are monitored for quantification.

The following tables illustrate the type of data generated during the validation of such a UPLC-MS/MS method. These values are representative of typical performance characteristics for the analysis of similar small molecules in biological matrices.

Table 1: Chromatographic and Mass Spectrometric Parameters for this compound

ParameterValue
Chromatographic Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Gradient Optimized for separation
Retention Time ~3.5 min
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 177.1
Product Ion (m/z) 160.1

Table 2: Method Validation Data for the Quantification of this compound in Plasma

Validation Parameter Result
Linearity (r²) >0.99
Linear Range 0.5 - 500 ng/mL
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%CV) <10%
Inter-day Precision (%CV) <15%
Accuracy (% bias) ±15%
Recovery >85%
Matrix Effect Minimal

In academic research, the application of such advanced analytical methodologies is crucial for accurately determining the pharmacokinetic and pharmacodynamic profiles of novel compounds like this compound. The detailed characterization and robust quantification provided by techniques such as UPLC-MS/MS are indispensable for understanding the biological roles and potential therapeutic applications of substituted indole analogs.

Future Directions and Emerging Research Avenues for 4 Methoxy 1h Indol 3 Yl Methanamine

Rational Design and De Novo Synthesis of Novel Indole-Based Therapeutics

The rational design of new drugs based on the (4-methoxy-1H-indol-3-yl)methanamine structure involves targeted modifications to enhance therapeutic properties. This approach aims to optimize the potency, selectivity, and pharmacological profile of new compounds. nih.gov A key strategy is the conformational restriction, where the flexibility of the molecule is limited to lock it into a specific shape that is optimal for binding to its biological target. acs.org This can significantly improve affinity and selectivity, thereby reducing off-target interactions. acs.org By incorporating different pharmacophoric moieties such as amides, biphenyls, and sulfonamides, researchers can design indole (B1671886) derivatives to inhibit specific targets, including the Bcl-2 family of proteins involved in apoptosis, which are crucial in cancer therapy. nih.gov

De novo synthesis represents another frontier, focusing on creating complex molecules from simple, readily available starting materials. nih.gov This can be achieved through chemical synthesis or by engineering biological systems. For instance, reconstituting biosynthetic pathways in heterologous hosts like Saccharomyces cerevisiae (yeast) allows for the production of complex monoterpene indole alkaloids. nih.gov This strategy involves introducing multiple genes into the host organism to create a cellular factory for the desired compound. nih.gov Similarly, metabolically engineered bacteria, such as Corynebacterium glutamicum, can be used for the de novo production of indole and its derivatives from basic nutrients like glucose. nih.gov These biological platforms provide a powerful resource for generating novel, non-natural derivatives and for discovering new biosynthetic pathway genes. nih.gov

Table 1: Strategies in Rational Drug Design for Indole Compounds

Strategy Description Potential Outcome Reference
Conformational Restriction Limiting the flexibility of the molecular structure to achieve an optimal binding conformation. Improved affinity and selectivity for the target, reduced off-target effects. acs.org
Scaffold Hopping Replacing the central core of the molecule while maintaining similar biological activity. Discovery of novel chemical classes with potentially improved properties. nih.gov
Pharmacophore Modification Adding or altering functional groups (e.g., amides, sulfonamides) to enhance interactions with the target. Enhanced inhibitory activity and potential for dual-targeting of proteins like Bcl-2/Mcl-1. nih.gov

| Fragment-Based Design | Building a lead compound by linking together small molecular fragments that bind to the target. | Generation of novel, low-molecular-weight inhibitor scaffolds. | nih.gov |

Exploration of New Biological Targets and Signaling Pathways

The structural similarity of this compound to tryptamine (B22526) and the neurotransmitter serotonin (B10506) suggests a high potential for interaction with a variety of biological targets, particularly within the central nervous system. nih.gov A significant area of future research is the systematic exploration of its effects on the 14 subtypes of serotonin (5-HT) receptors, which are implicated in numerous neurological processes including mood, cognition, and sleep. nih.gov The development of subtype-selective ligands is a major goal, as it could lead to more effective treatments for neuropsychiatric disorders with fewer side effects. nih.govceon.rs

Beyond the serotonergic system, the indole scaffold is known to interact with a wide range of other important therapeutic targets. rsc.orgmdpi.com These include:

Protein Kinases: Enzymes that regulate a multitude of cellular processes and are common targets in cancer therapy. mdpi.com

DNA Topoisomerases: Enzymes essential for DNA replication and transcription, making them targets for anticancer drugs. mdpi.comresearchgate.net

Tubulin Polymerization: The process of forming microtubules, a key component of the cellular cytoskeleton. Inhibiting this process is a well-established anticancer strategy. mdpi.commdpi.comrsc.org

Indoleamine 2,3-dioxygenase (IDO): An enzyme involved in immune escape, making it an important target for cancer immunotherapy. nih.gov

Bacterial Cell Division Proteins: Such as FtsZ, which is highly conserved and essential for bacterial survival, presenting a promising target for new antibacterial agents to combat multidrug-resistant bacteria. dovepress.com

Future research will likely involve large-scale screening of this compound and its rationally designed analogs against panels of these and other targets to uncover new therapeutic applications.

Advanced Synthetic Methodologies for Sustainable and Efficient Production

The advancement of synthetic chemistry is crucial for the efficient and environmentally friendly production of this compound and its derivatives. Traditional methods for synthesizing indole compounds often require high temperatures and harsh reagents. frontiersin.org Modern research focuses on developing more sustainable protocols characterized by operational simplicity, the use of non-halogenated solvents, and reactions that can be performed at room temperature. frontiersin.org One such example is the use of propylphosphonic anhydride (B1165640) (T3P) as a reagent for synthesizing N-acyl tryptamines, which avoids many of the drawbacks of older methods. frontiersin.org

Biocatalysis offers a particularly promising avenue for sustainable synthesis. chemistryviews.org By using engineered enzymes, complex chemical transformations can be carried out in water under mild conditions. chemistryviews.org For example, researchers have combined a tryptophan synthase enzyme with a tryptophan decarboxylase in a one-pot reaction to convert simple indoles into a diverse range of tryptamine analogs. chemistryviews.org This enzymatic approach leverages the rich chemical diversity of commercially available indoles to create valuable drug candidates. chemistryviews.org Furthermore, silencing genes in plant cultures, such as the one for tryptophan decarboxylase in Catharanthus roseus, allows for the strategic incorporation of exogenous tryptamine analogs into the plant's metabolic pathways, leading to the production of novel, "unnatural" alkaloids. nih.gov

Table 2: Comparison of Synthetic Approaches for Tryptamine Derivatives

Method Key Features Advantages Disadvantages Reference
Traditional Chemical Synthesis Often involves high temperatures, harsh reagents (e.g., SOCl₂), and complex purification. Well-established and versatile. Low sustainability, potential for thermolabile product degradation, waste generation. frontiersin.org
Modern Chemical Synthesis (e.g., T3P-assisted) Room temperature reaction, limited use of non-halogenated solvents, operational simplicity. Sustainable, efficient, suitable for a wider range of substrates. May require specific, advanced reagents. frontiersin.org
Biocatalytic Synthesis (Enzymatic) Uses engineered enzymes (e.g., synthase, decarboxylase) in aqueous conditions. Highly specific, environmentally friendly ("green chemistry"), mild reaction conditions. Enzyme stability and availability can be a limitation. chemistryviews.org

| Mutasynthesis (Plant Culture) | Silencing of native biosynthetic pathways and feeding of unnatural precursors. | Production of novel and complex "unnatural" alkaloids. | Technically complex, requires genetic modification of organisms. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Indole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery, offering powerful tools to accelerate the identification and optimization of new therapeutics. ijirt.orgmednexus.org These computational techniques can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost associated with traditional research and development. ijirt.org

In the context of indole-based drug discovery, AI and ML are being applied in several key areas:

Virtual Screening and Docking: Computer-aided drug design (CADD) uses algorithms to screen massive libraries of virtual compounds for their potential to bind to a specific biological target. ceon.rsresearchgate.net This allows researchers to prioritize which molecules to synthesize and test in the lab.

Predictive Modeling: Deep learning models, such as artificial neural networks, can predict a molecule's properties, including its affinity for a target, its absorption and distribution in the body, and potential side effects. ijirt.org Platforms like SerotoninAI are being developed specifically to predict the affinity of compounds for various serotonin receptors and transporters. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. acs.org These models learn the underlying principles of chemical structures and biological activity to propose novel indole-based scaffolds that have a high probability of being effective.

Data Analysis: ML algorithms, such as graph neural networks, are adept at analyzing the complex data generated in high-throughput screening and other experimental assays, helping to identify promising lead candidates more efficiently. astrazeneca.com

Q & A

Q. What are the established synthetic routes for (4-methoxy-1H-indol-3-yl)methanamine, and what are their key challenges?

The compound can be synthesized via reductive amination of 4-methoxy-1H-indole-3-carbaldehyde using ammonium acetate and sodium cyanoborohydride under acidic conditions . Alternative routes include nucleophilic substitution of halogenated indole precursors with methanamine derivatives . Key challenges include controlling regioselectivity during indole functionalization and minimizing byproducts from competing reactions (e.g., over-alkylation). Purification often requires column chromatography or recrystallization using ethyl acetate/hexane mixtures .

Q. How is the structural integrity of this compound validated in synthetic products?

Characterization typically involves:

  • 1H/13C NMR : The methoxy group appears as a singlet at ~3.8 ppm, while the indole NH proton resonates near 10.5 ppm .
  • X-ray crystallography : Used to confirm bond lengths (e.g., C-N bond in the methanamine moiety: ~1.45 Å) and dihedral angles between the indole ring and substituents .
  • HRMS : Validates molecular weight (C₁₀H₁₂N₂O, exact mass: 176.0950) .

Q. What preliminary biological screening data exist for this compound?

While direct data on this compound are limited, structurally related indole-methanamine derivatives exhibit serotonergic activity (e.g., binding to 5-HT receptors) and antimicrobial properties . In vitro assays often use HEK-293 cells transfected with target receptors or microbial growth inhibition studies (MIC values reported in the 10–50 µM range) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what are the critical reaction parameters?

Optimization strategies include:

  • Catalyst screening : Palladium-based catalysts (e.g., Pd/C) improve reductive amination efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions; toluene is preferred for thermal stability .
  • Temperature control : Maintaining 60–80°C minimizes decomposition of labile intermediates . Recent studies report yields up to 78% under optimized conditions .

Q. How do researchers resolve contradictions in reported biological activities of indole-methanamine derivatives?

Discrepancies in activity (e.g., serotonin receptor affinity vs. antagonism) arise from:

  • Stereochemical variations : Enantiomers may exhibit divergent binding profiles .
  • Assay conditions : Differences in cell lines (e.g., CHO vs. HEK-293) or buffer pH can alter receptor-ligand interactions . Rigorous meta-analyses and comparative docking studies (using tools like AutoDock Vina) are recommended to reconcile data .

Q. What computational methods are used to predict the pharmacokinetic properties of this compound?

Key approaches include:

  • ADMET prediction : Tools like SwissADME estimate logP (~2.1), suggesting moderate blood-brain barrier permeability .
  • Molecular dynamics simulations : Assess stability of ligand-receptor complexes (e.g., with 5-HT₂A receptors) over 100-ns trajectories .
  • Metabolic pathway modeling : CYP3A4 is predicted to mediate primary oxidation of the methoxy group .

Q. What strategies are employed to enhance the compound’s stability in aqueous solutions?

Stabilization methods include:

  • pH adjustment : Buffering to pH 5–6 reduces hydrolysis of the methanamine group .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) maintains integrity for long-term storage .
  • Derivatization : Acetylation of the amine group improves solubility and reduces degradation .

Data Contradiction Analysis

Q. Why do NMR spectra of similar indole derivatives show variability in NH proton signals?

Observed discrepancies arise from:

  • Tautomerism : Equilibrium between indole NH and protonated methanamine forms affects chemical shifts .
  • Solvent effects : DMSO-d₆ vs. CDCl₃ can deshield NH protons by 0.3–0.5 ppm .
  • Concentration dependence : Aggregation at high concentrations broadens NH signals .

Q. How do crystallographic data resolve ambiguities in regiochemical assignments?

X-ray structures unambiguously confirm:

  • Substituent positions : Methoxy groups at C4 vs. C5 are distinguished by C-O bond angles (e.g., 122° for C4-methoxy) .
  • Hydrogen bonding : NH···O interactions in the crystal lattice validate protonation states .

Methodological Recommendations

Q. What protocols are recommended for safe handling and waste disposal?

  • PPE : Use nitrile gloves and fume hoods due to potential amine toxicity .
  • Waste treatment : Neutralize acidic residues with NaHCO₃ before disposal; incinerate organic waste at ≥850°C .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.